4-Phenylpiperidine-2,6-dione
CAS No.: 14149-31-6
Cat. No.: VC1966551
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14149-31-6 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 4-phenylpiperidine-2,6-dione |
| Standard InChI | InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) |
| Standard InChI Key | LIEGIQPEUGHGAI-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)NC1=O)C2=CC=CC=C2 |
| Canonical SMILES | C1C(CC(=O)NC1=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
4-Phenylpiperidine-2,6-dione consists of a six-membered piperidine ring with carbonyl groups at positions 2 and 6, and a phenyl group at position 4. This structural arrangement creates a glutarimide-type compound with distinct chemical and biological properties.
Basic Chemical Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Registry Number | 14149-31-6 |
| SMILES Notation | C1C(CC(=O)NC1=O)C2=CC=CC=C2 |
| InChI | InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) |
| InChIKey | LIEGIQPEUGHGAI-UHFFFAOYSA-N |
| Alternative Names | 3-Phenylglutarimide, β-Phenylglutarimide |
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and application in research settings.
| Property | Description |
|---|---|
| Physical State | Solid |
| Solubility | Limited water solubility; more soluble in organic solvents |
| Storage Conditions | Recommended storage at room temperature under inert atmosphere |
| Stability | Generally stable under normal laboratory conditions |
Structural Characteristics
The structure of 4-phenylpiperidine-2,6-dione features several key elements that contribute to its chemical behavior and biological activity.
Key Structural Elements
The compound contains:
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A piperidine ring with an NH group
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Two carbonyl groups creating an imide functionality
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A phenyl substituent at the 4-position
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A chiral center at the 4-position (when in specific conformations)
This arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, which may contribute to its interaction with biological targets .
Structural Comparison with Related Compounds
Several structural isomers and analogs of 4-phenylpiperidine-2,6-dione exist, each with distinct properties:
| Compound | Structural Difference | CAS Number |
|---|---|---|
| 6-Phenylpiperidine-2,4-dione | Position of carbonyl groups at 2,4 instead of 2,6 | 118264-04-3 |
| 4-Phenylpiperidine | Lacks carbonyl groups | 771-99-3 |
| 4-Methyl-4-phenylpiperidine-2,6-dione | Additional methyl group at position 4 | N/A |
Synthesis and Manufacturing
Purification Methods
Common purification techniques for this class of compounds include:
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Column chromatography (often using silica gel)
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Recrystallization from appropriate solvent systems
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In some cases, preparative HPLC for high-purity requirements
Spectroscopic methods such as NMR are typically used to confirm the structure and purity of the final compound.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
Research on derivatives of 4-phenylpiperidine-2,6-dione has revealed important structure-activity relationships:
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Derivatives with alkyl chains connecting to phenylpiperazinyl moieties show affinity for α₁-adrenergic receptor subtypes
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The length of the connecting chain significantly influences binding affinity
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Butyl connecting chains between the 4-phenylpiperidine-2,6-dione and phenylpiperazinyl moieties typically show highest affinity values
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Specific substituents on the phenyl rings can enhance selectivity for receptor subtypes
| Derivative | Structural Modification | Potential Application |
|---|---|---|
| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | Addition of 4-(2-methoxyphenyl)piperazin-1-yl moiety via butyl chain | α₁ᴀ-adrenergic receptor ligand |
| 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione | Complex substitution pattern with fluorobenzo[d]isoxazol and chlorophenyl groups | Antipsychotic agent |
| 1-Pentyl-4-phenylpiperidine-2,6-dione | Pentyl group at N-1 position | Adrenergic receptor ligand |
| 1-(4-butylphenyl)-4-phenylpiperidine-2,6-dione | 4-butylphenyl group at N-1 position | Not specified |
Adrenergic Receptor Activity
Derivatives with phenylpiperazinyl moieties connected via alkyl chains demonstrate particular affinity for α₁-adrenergic receptor subtypes:
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Compounds with butyl connecting chains show highest affinity values
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1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione exhibited the best affinity for α₁ᴀ-adrenergic receptors (pKᵢ = 8.74)
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10-fold selectivity compared to other α₁-adrenergic receptor subtypes
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Representative compounds blocked norepinephrine-induced stimulation of inositol phospholipid hydrolysis, acting as antagonists
| Hazard Type | Classification |
|---|---|
| Skin Contact | Skin irritation (Category 2) |
| Eye Contact | Eye irritation (Category 2A) |
| Respiratory | May cause respiratory irritation |
| GHS Hazard Statements | H315, H319, H335 |
| GHS Precautionary Statements | P261, P305+P351+P338, P304+P340 |
Research Applications
Pharmacophore Modeling
4-Phenylpiperidine-2,6-dione and its derivatives have contributed to the development of pharmacophore models, particularly for α₁-adrenergic receptors:
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Binding data from these compounds has been used to refine pharmacophoric models
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Models developed from these compounds demonstrate high predictive power
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These models facilitate the design of high-affinity receptor ligands
Structure-Based Drug Design
The structural features of 4-phenylpiperidine-2,6-dione make it valuable for structure-based drug design:
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